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molecular formula C7H8BrFN2 B8353651 (6-Bromo-5-fluoro-pyridin-2-yl)-dimethyl-amine

(6-Bromo-5-fluoro-pyridin-2-yl)-dimethyl-amine

Cat. No. B8353651
M. Wt: 219.05 g/mol
InChI Key: CGQNORADWHALMA-UHFFFAOYSA-N
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Patent
US08592422B2

Procedure details

2-Bromo-3,6-difluoro-pyridine (300 mg, 1.5 mmol) was dissolved in a 2M solution of dimethylamine in MeOH (7.8 mL, 15.56 mmol) and stirred at 80° C. in a sealed tube for 16 hours. The mixture was treated with brine and extracted with DCM. The organic layer was separated, dried (MgSO4), filtered and the solvents evaporated in vacuo to yield (6-bromo-5-fluoro-pyridin-2-yl)-dimethyl-amine as a dark oil that was used in the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4](F)[N:3]=1.CO.[CH3:12][NH:13][CH3:14]>[Cl-].[Na+].O>[Br:1][C:2]1[N:3]=[C:4]([N:13]([CH3:14])[CH3:12])[CH:5]=[CH:6][C:7]=1[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1F)F
Name
Quantity
7.8 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. in a sealed tube for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)N(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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